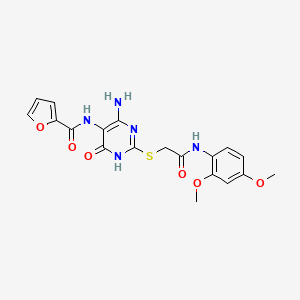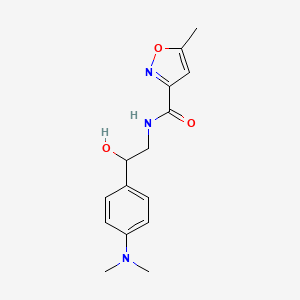
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide” is an organic compound containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a dimethylamino group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectroscopy (UV-Vis), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. For instance, the isoxazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and stability, can be determined through various experimental methods .科学的研究の応用
Tautomerism and Spectroscopy
Research into the tautomerism of heteroaromatic compounds, such as isoxazoles, has provided insights into their structural behavior. Studies show that compounds like 3,4-dimethyl-5-hydroxyisoxazole and various isoxazol-5-ones exist in multiple tautomeric forms depending on the solvent's polarity, indicating their complex chemical behavior and potential for diverse applications in scientific research (Boulton & Katritzky, 1961).
Enzymatic Inhibition for Disease Treatment
Isoxazoles, including those structurally related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide, have been investigated for their inhibitory effects on enzymes like dihydroorotate dehydrogenase. This enzyme is crucial in pyrimidine de novo synthesis, impacting cell proliferation and immune function. The inhibition of this enzyme by isoxazoles has potential therapeutic applications in conditions such as rheumatoid arthritis and transplant rejection (Knecht & Löffler, 1998).
Synthesis and Biological Evaluation
The synthesis of new isoxazole derivatives and their subsequent biological evaluation have been areas of significant research interest. For example, compounds synthesized from reactions involving isoxazoles have shown promising anti-hepatic cancer and antimicrobial activities, highlighting the potential of these compounds in developing new therapeutic agents (Hassan et al., 2019).
Catalysis in Organic Synthesis
Isoxazole derivatives, including those structurally related to this compound, have been utilized as ligands in catalytic processes. For instance, they have been used to develop bimetallic composite catalysts for the Suzuki reaction in aqueous media, enabling the synthesis of heterobiaryls containing furyl and thienyl rings. This research opens up new pathways in the field of organic synthesis, offering more efficient and environmentally friendly methods for constructing complex molecules (Bumagin et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-8-13(17-21-10)15(20)16-9-14(19)11-4-6-12(7-5-11)18(2)3/h4-8,14,19H,9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEKRGIIINGAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B2922851.png)

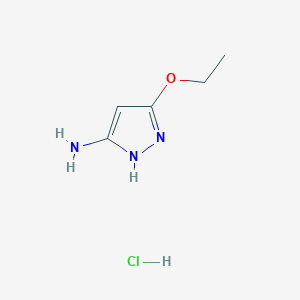
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiazole-4-carboxylate](/img/structure/B2922854.png)
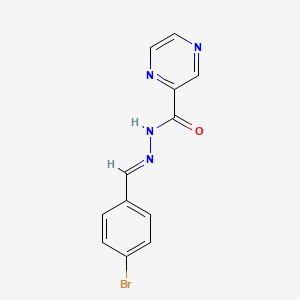
![5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2922858.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2922859.png)
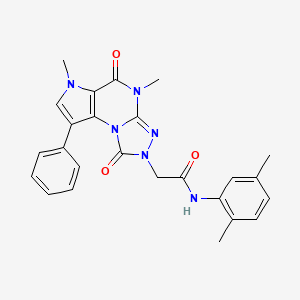

![N-[(1-Methyl-2-oxopiperidin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922865.png)
![N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2922868.png)

